molecular formula C11H12O3 B3432266 Methyl 3-(p-tolyl)oxirane-2-carboxylate CAS No. 99334-18-6

Methyl 3-(p-tolyl)oxirane-2-carboxylate

Cat. No.: B3432266
CAS No.: 99334-18-6
M. Wt: 192.21 g/mol
InChI Key: NRVPICMUQWVTEE-UHFFFAOYSA-N
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Description

Methyl 3-(p-tolyl)oxirane-2-carboxylate (CAS: 63478-69-3) is an epoxide-containing ester with a molecular formula of C₁₂H₁₄O₃ and a molecular weight of 206.24 g/mol . Structurally, it features a methyl ester group at position 2 of the oxirane ring and a p-tolyl (4-methylphenyl) substituent at position 2. Synonymous names include methyl 3-methyl-3-(4-methylphenyl)oxirane-2-carboxylate and NSC195101 .

Properties

IUPAC Name

methyl 3-(4-methylphenyl)oxirane-2-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12O3/c1-7-3-5-8(6-4-7)9-10(14-9)11(12)13-2/h3-6,9-10H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NRVPICMUQWVTEE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2C(O2)C(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901248705
Record name Methyl 3-(4-methylphenyl)-2-oxiranecarboxylate
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Molecular Weight

192.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

99334-18-6
Record name Methyl 3-(4-methylphenyl)-2-oxiranecarboxylate
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Record name Methyl 3-(4-methylphenyl)-2-oxiranecarboxylate
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Record name 3-(4-methylphenyl)-oxiranecarboxylic acid methyl ester
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Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 3-(p-tolyl)oxirane-2-carboxylate can be synthesized through several methods. One common approach involves the epoxidation of alkenes. For instance, the starting material, methyl 3-(p-tolyl)acrylate, can undergo epoxidation using peracids such as m-chloroperbenzoic acid (m-CPBA) under mild conditions to yield the desired oxirane compound.

Industrial Production Methods

In an industrial setting, the synthesis of this compound may involve the use of continuous flow reactors to ensure efficient mixing and temperature control. Catalysts such as titanium silicalite-1 (TS-1) can be employed to enhance the selectivity and yield of the epoxidation process.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-(p-tolyl)oxirane-2-carboxylate undergoes various chemical reactions, including:

    Nucleophilic Ring Opening: The oxirane ring can be opened by nucleophiles such as amines, alcohols, and thiols, leading to the formation of β-substituted alcohols or ethers.

    Oxidation: The compound can be oxidized to form diols or other oxidized derivatives.

    Reduction: Reduction reactions can convert the oxirane ring into a diol.

Common Reagents and Conditions

    Nucleophilic Ring Opening: Common reagents include amines (e.g., ammonia, primary amines), alcohols (e.g., methanol, ethanol), and thiols (e.g., thiophenol). These reactions typically occur under mild conditions, often at room temperature or slightly elevated temperatures.

    Oxidation: Reagents such as osmium tetroxide (OsO4) or potassium permanganate (KMnO4) can be used for oxidation reactions.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.

Major Products Formed

    Nucleophilic Ring Opening: The major products are β-substituted alcohols or ethers, depending on the nucleophile used.

    Oxidation: Diols or other oxidized derivatives are formed.

    Reduction: Diols are typically the major products.

Scientific Research Applications

Methyl 3-(p-tolyl)oxirane-2-carboxylate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.

    Biology: The compound can be used in the study of enzyme-catalyzed reactions involving epoxides and their biological activity.

    Medicine: It serves as a building block for the synthesis of potential drug candidates, particularly those targeting specific enzymes or receptors.

    Industry: The compound is used in the production of polymers and resins, where its reactive oxirane ring can undergo polymerization or cross-linking reactions.

Mechanism of Action

The mechanism of action of methyl 3-(p-tolyl)oxirane-2-carboxylate primarily involves the reactivity of the oxirane ring. The ring strain makes it highly susceptible to nucleophilic attack, leading to ring-opening reactions. The molecular targets and pathways involved depend on the specific nucleophile and reaction conditions. For example, in biological systems, enzymes such as epoxide hydrolases can catalyze the hydrolysis of the oxirane ring, leading to the formation of diols.

Comparison with Similar Compounds

Comparison with Structurally Analogous Compounds

Substituent Variations on the Aromatic Ring

Methyl 3-(4-Methoxyphenyl)oxirane-2-carboxylate
  • CAS : 96125-49-4
  • Molecular Formula : C₁₁H₁₂O₄
  • Molecular Weight : 208.21 g/mol
  • Key Difference : The p-tolyl group is replaced with a 4-methoxyphenyl substituent.
  • Impact : The methoxy group (-OCH₃) is electron-donating, increasing the electron density of the aromatic ring. This enhances the stability of intermediates in electrophilic substitution reactions compared to the methyl group (-CH₃) in the p-tolyl derivative .
Methyl 3-(4-Chlorophenyl)oxirane-2-carboxylate
  • CAS : 99334-21-1
  • Molecular Formula : C₁₀H₉ClO₃
  • Molecular Weight : 212.63 g/mol
  • Key Difference : A chlorine atom replaces the methyl group on the phenyl ring.

Variations in the Ester Group

tert-Butyl 3-(4-Methylphenyl)oxirane-2-carboxylate
  • Molecular Formula : C₁₄H₁₈O₃
  • Molecular Weight : 234.29 g/mol
  • Key Difference : The methyl ester is replaced with a tert-butyl ester .
  • Impact : The bulky tert-butyl group increases steric hindrance, which may slow down ester hydrolysis or epoxide ring-opening reactions. This substitution also improves thermal stability .
Ethyl 3-Isopropyl-3-methyloxirane-2-carboxylate
  • CAS : 274689-93-9
  • Molecular Formula : C₁₀H₁₆O₃
  • Molecular Weight : 184.23 g/mol
  • Key Difference : The ester group is ethyl , and the oxirane ring has an isopropyl substituent .
  • Impact : The ethyl ester reduces steric hindrance compared to tert-butyl derivatives, while the isopropyl group introduces additional branching, affecting solubility and reactivity .

Functional Group Modifications

3-Methyl-3-p-Tolyl-oxirane-2-carbonitrile
  • CAS : 117125-56-1
  • Molecular Formula: C₁₁H₁₁NO
  • Molecular Weight : 173.21 g/mol
  • Key Difference : The ester group is replaced with a nitrile (-CN).
  • Impact : The nitrile group is strongly electron-withdrawing, polarizing the epoxide ring and making it more reactive toward nucleophiles. This compound is useful in cycloaddition reactions .
Methyl 3-(2-Nitrophenyl)oxirane-2-carboxylate
  • Key Difference: A nitro group (-NO₂) is present at the ortho position of the phenyl ring.
  • Impact: The nitro group directs ring-opening reactions to specific positions and participates in reduction reactions (e.g., conversion to amino groups for heterocyclic synthesis) .

Comparative Data Table

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Key Substituent(s) Reactivity Insights
Methyl 3-(p-tolyl)oxirane-2-carboxylate 63478-69-3 C₁₂H₁₄O₃ 206.24 4-methylphenyl, methyl ester Balanced electron density; versatile in synthesis
Methyl 3-(4-methoxyphenyl)oxirane-2-carboxylate 96125-49-4 C₁₁H₁₂O₄ 208.21 4-methoxyphenyl Enhanced aromatic stability
Methyl 3-(4-chlorophenyl)oxirane-2-carboxylate 99334-21-1 C₁₀H₉ClO₃ 212.63 4-chlorophenyl Electron-deficient ring; SNAr reactions
tert-Butyl 3-(4-methylphenyl)oxirane-2-carboxylate - C₁₄H₁₈O₃ 234.29 tert-butyl ester High steric hindrance; thermal stability
3-Methyl-3-p-tolyl-oxirane-2-carbonitrile 117125-56-1 C₁₁H₁₁NO 173.21 Nitrile group High electrophilicity; cycloaddition utility

Toxicity and Handling

  • Toxicity Data: Limited toxicological information is available for these compounds. For example, methyl 3-(4-methoxyphenyl)-2-methyloxirane-2-carboxylate (CAS: 92119-04-5) lacks comprehensive hazard assessments .
  • Storage : Some analogs, such as methyl 3-methyl-3-(oxolan-2-yl)oxirane-2-carboxylate (CAS: 1864206-39-2), are discontinued due to stability or commercial factors .

Biological Activity

Methyl 3-(p-tolyl)oxirane-2-carboxylate, an oxirane derivative, has been the subject of various studies due to its potential biological activities. This article provides a comprehensive overview of its biological mechanisms, synthesis, and applications, supported by relevant research findings and data.

Chemical Structure and Properties

This compound is characterized by an epoxide ring and a p-tolyl group. The presence of the epoxide structure contributes to its reactivity, making it a valuable intermediate in organic synthesis. The compound's molecular formula is C11H12O3C_{11}H_{12}O_3, and it possesses notable lipophilicity due to the aromatic substitution.

The biological activity of this compound is primarily attributed to its ability to interact with various biomolecules:

  • Enzyme Interaction : Studies have indicated that this compound can act as a substrate for certain enzymes, such as lipases from Serratia marcescens, facilitating hydrolytic reactions that yield optically active products.
  • Nucleophilic Reactivity : The epoxide ring can undergo nucleophilic substitution reactions, which are significant in drug design and development, allowing for selective targeting of biological pathways.

Biological Activities

Research has highlighted several biological activities associated with this compound:

  • Anticancer Activity : Preliminary studies suggest that related compounds exhibit micromolar activity against various cancer cell lines, including A549 (lung cancer), HeLa (cervical cancer), and B16F10 (melanoma) . While specific data on this compound is limited, its structural similarities to active compounds indicate potential anticancer properties.
  • Hypoglycemic Effects : Similar oxiranecarboxylic acids have demonstrated hypoglycemic effects, suggesting that this compound may also influence glucose metabolism .

Case Studies

  • Inhibition of Insulin Secretion : A study on structurally analogous compounds revealed that certain derivatives inhibit insulin secretion at micromolar concentrations. This suggests a possible pathway for this compound in metabolic regulation .
  • Enzymatic Reactions : In enzymatic assays, this compound was shown to participate in hydrolytic reactions catalyzed by lipases, leading to the formation of valuable biochemical products.

Data Table

Biological ActivityObservationsReferences
Anticancer ActivityMicromolar activity against A549
Enzyme InteractionSubstrate for lipases
Hypoglycemic EffectsPotential influence on glucose

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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